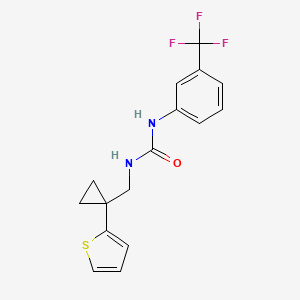
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative that is likely to possess interesting biological activity due to the presence of the thiophene and trifluoromethylphenyl groups. Urea derivatives are known for their wide range of applications in medicinal chemistry, including their roles as enzyme inhibitors, receptor antagonists, and anticancer agents .
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. For example, the synthesis of 1-aryl-3-(2-chloroethyl) ureas was achieved by reacting 4-phenylbutyric acid with alkylanilines . Similarly, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives was performed using a structure-based design, indicating that a targeted approach can be used to synthesize such compounds . Although the specific synthesis of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of urea derivatives is critical for their biological activity. For instance, the crystal structure of a related compound, 1-cyclopentyl-3-(3-hydroxyphenyl)urea, was determined by single-crystal X-ray diffraction and optimized using DFT to reveal its structural features . The presence of substituents like thiophene and trifluoromethylphenyl groups can significantly influence the binding interactions with biological targets, as seen in the structure-activity relationship studies of phenyl urea derivatives .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including substitution and oxidation, as part of their synthesis . They can also interact with biological molecules, such as enzymes and receptors, leading to inhibition or antagonism. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed antiacetylcholinesterase activity , and trisubstituted phenyl urea derivatives acted as neuropeptide Y5 receptor antagonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The introduction of groups like the thiophene and trifluoromethylphenyl can affect the compound's lipophilicity, solubility, and ability to form hydrogen bonds, which are important for their biological activity and pharmacokinetics . For instance, the pharmacokinetic properties of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors were substantially improved over their analogues, leading to better in vivo efficacy .
科学的研究の応用
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Flexible urea derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating their potential in therapeutic applications, particularly for conditions like Alzheimer's disease. These compounds, designed to optimize the spacer length and pharmacophoric units, show that urea derivatives can exhibit significant inhibitory activities, suggesting that similar structures, including 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, may have relevant biochemical applications (Vidaluc et al., 1995).
Anion Receptors and Organocatalysis
Urea derivatives have been explored for their roles as anion receptors, showcasing their potential in developing sensors or catalysts for specific chemical reactions. The ability of these compounds to form stable complexes with anions through hydrogen bonding can be leveraged in designing selective sensors or catalysts for industrial and research applications (Roussel et al., 2006).
Antimycobacterial Agents
Research into chloropicolinate amides and urea derivatives has identified compounds with significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. This highlights the potential of urea derivatives in contributing to the development of new antimicrobial agents, indicating that similar compounds might also possess such biological activities (Konduri et al., 2021).
Molecular Docking and Antifungal Agents
Investigations into the docking properties of thiourea derivatives have shown their potential in binding with biological targets such as cytochrome reductase. This suggests their utility in designing antifungal agents or other pharmaceuticals by targeting specific molecular interactions (Aswathy et al., 2017).
Bioimaging Applications
Urea derivatives have also been identified as fluorescent probes for bioimaging, particularly for the detection of specific metal ions in biological systems. This application is crucial for the development of diagnostic tools and understanding cellular processes at the molecular level (Wang et al., 2017).
特性
IUPAC Name |
1-[(1-thiophen-2-ylcyclopropyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)11-3-1-4-12(9-11)21-14(22)20-10-15(6-7-15)13-5-2-8-23-13/h1-5,8-9H,6-7,10H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZAHBQJVQJKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

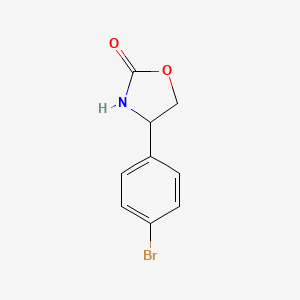
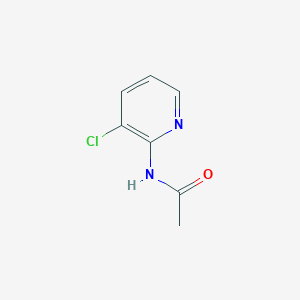
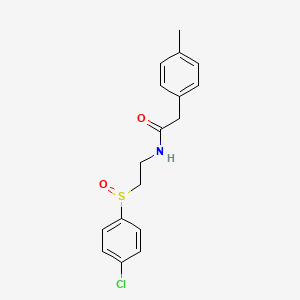
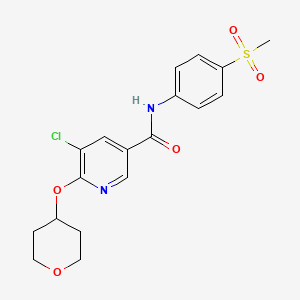
![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)

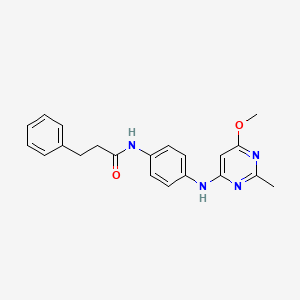
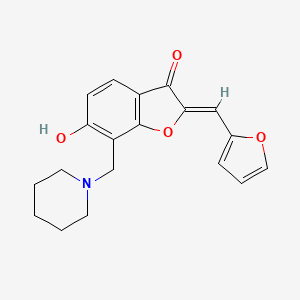
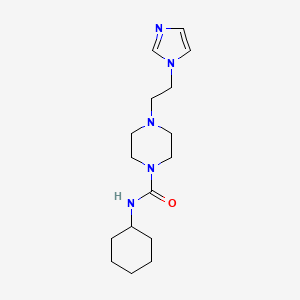
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2548037.png)